molecular formula C12H7FN2 B3057974 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- CAS No. 868944-77-8

4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-

Cat. No.: B3057974
CAS No.: 868944-77-8
M. Wt: 198.2 g/mol
InChI Key: XOFNFANGRPSNFB-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)pyridine-4-carbonitrile” is a chemical compound with the formula C12H7FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)pyridine-4-carbonitrile” is characterized by a pyridine ring attached to a phenyl ring via a carbon-nitrogen bond . The phenyl ring carries a fluorine atom . The exact molecular structure can be determined using techniques such as X-ray diffraction .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Pyridine derivatives, including those similar to 3-(2-Fluorophenyl)pyridine-4-carbonitrile, have been the subject of crystal structure elucidation and molecular interaction studies. For instance, the crystal structures of certain pyridine derivatives have been determined, revealing their complex intermolecular interactions and conformational details. These studies provide insights into the structural basis for their reactivity and potential applications in designing inhibitors for specific enzymes or receptors (Venkateshan et al., 2019). Additionally, the fluorescence properties and potential as corrosion inhibitors of certain pyridine-carbonitrile derivatives have been investigated, highlighting their versatility in materials science and corrosion protection (Toche et al., 2009).

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of pyridine derivatives, exploring efficient synthetic routes and their subsequent applications. Studies detail facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives and their reactivity towards various nucleophiles and electrophiles. These works underline the synthetic versatility of pyridine-carbonitrile derivatives and their potential utility in creating a broad range of organic compounds for further application in medicinal chemistry and material science (Ali et al., 2016).

Photophysical Properties and Applications

Investigations into the photophysical properties of pyridine-3-carbonitriles have led to the discovery of their potential in fluorescence sensing and as photoinitiators for polymerization processes. The unique optical properties of these derivatives make them suitable for applications in sensors and in facilitating photopolymerization reactions under specific conditions, showcasing their functional diversity in both analytical chemistry and materials science domains (Ortyl et al., 2019).

Antimicrobial and Antioxidant Activities

Derivatives of pyridine-3-carbonitrile have also been evaluated for their antimicrobial and antioxidant activities. The synthesis and structural analysis of these compounds reveal their potential in combating microbial infections and oxidative stress. This area of research opens new avenues for the development of novel antimicrobial and antioxidant agents, which could have significant implications in pharmaceutical science and healthcare (Lagu & Yejella, 2020).

Properties

IUPAC Name

3-(2-fluorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-4-2-1-3-10(12)11-8-15-6-5-9(11)7-14/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNFANGRPSNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469806
Record name 3-(2-fluorophenyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868944-77-8
Record name 3-(2-fluorophenyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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